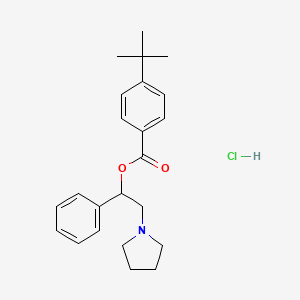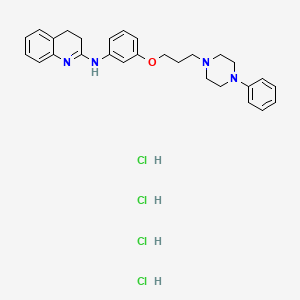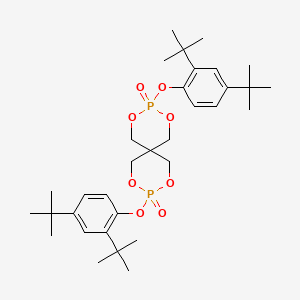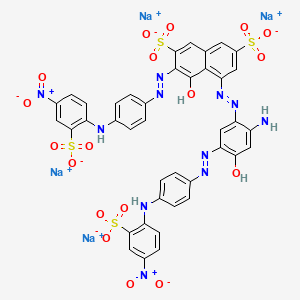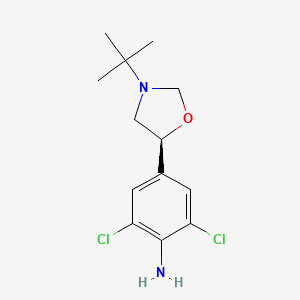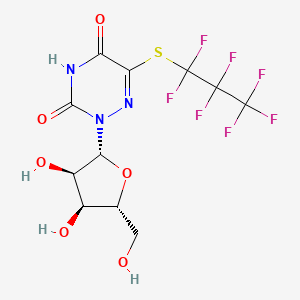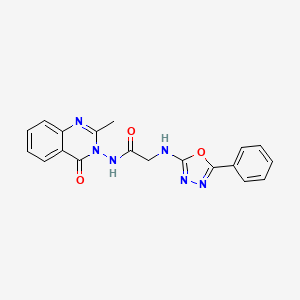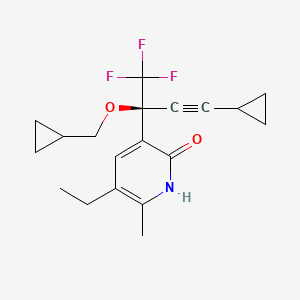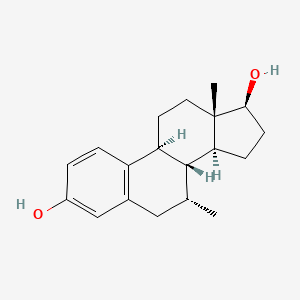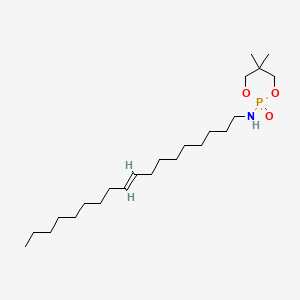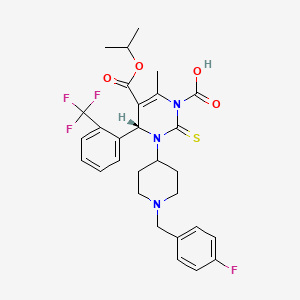
Dtpfpm, (R(-))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dtpfpm, (R(-))- is a chiral compound with significant applications in various fields of science and industry. The compound’s unique stereochemistry makes it an important subject of study in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dtpfpm, (R(-))- typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of diethylene triamine penta methylene phosphonic acid with specific reagents under controlled conditions . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Dtpfpm, (R(-))- is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as chromatography, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dtpfpm, (R(-))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions often involve the use of sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halides are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.
Applications De Recherche Scientifique
Dtpfpm, (R(-))- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of flame retardants and antibacterial agents.
Mécanisme D'action
The mechanism by which Dtpfpm, (R(-))- exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and van der Waals forces, which stabilize the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylene triamine penta methylene phosphonic acid: Similar in structure but lacks the chiral center.
Diketopyrrolopyrrole-based polymers: Used in similar applications but differ in their electronic properties.
Uniqueness
Dtpfpm, (R(-))- is unique due to its chiral nature, which allows it to be used in asymmetric synthesis and catalysis. This property makes it more effective in producing enantiomerically pure compounds compared to its achiral counterparts.
Propriétés
Numéro CAS |
135100-64-0 |
|---|---|
Formule moléculaire |
C29H31F4N3O4S |
Poids moléculaire |
593.6 g/mol |
Nom IUPAC |
(4R)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid |
InChI |
InChI=1S/C29H31F4N3O4S/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39)/t25-/m1/s1 |
Clé InChI |
XPHFIUPUWYTQQV-RUZDIDTESA-N |
SMILES isomérique |
CC1=C([C@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


